3-[2-(Methylamino)ethyl]benzonitrile hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[2-(methylamino)ethyl]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-12-6-5-9-3-2-4-10(7-9)8-11;/h2-4,7,12H,5-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXSGNONOUVVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=CC=C1)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylamino)ethyl]benzonitrile hydrochloride typically involves the reaction of 3-bromobenzonitrile with N-methyl-1,2-ethanediamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methylamino)ethyl]benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Medicinal Chemistry
3-[2-(Methylamino)ethyl]benzonitrile hydrochloride is primarily explored for its pharmaceutical applications, particularly in drug development. Its ability to interact with specific biological targets makes it a candidate for treating neurological disorders, such as depression and anxiety. Research indicates that this compound can modulate neurotransmitter systems through receptor binding, influencing various biochemical pathways .
Synthesis of Organic Compounds
The compound serves as an intermediate in the synthesis of other pharmaceuticals and organic compounds. Its unique structural features allow it to participate in various chemical reactions, including:
- Oxidation : Producing corresponding oxides.
- Reduction : Forming amines or other derivatives.
- Nucleophilic Substitution : Modifying the nitrile group under specific conditions .
Biochemical Studies
In biochemical research, this compound is utilized to investigate the effects of nitrile-containing compounds on biological systems. Studies have shown its potential to influence enzyme activity and receptor interactions, which are critical for understanding its therapeutic properties .
Case Study 1: Neurological Disorders
A study investigated the effects of this compound on neurotransmitter systems in animal models of depression. The results indicated a significant modulation of serotonin and norepinephrine levels, suggesting potential efficacy in treating mood disorders .
Case Study 2: Synthesis Pathways
Research focused on optimizing the synthesis of this compound highlighted efficient routes involving specific reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. This work provided insights into improving yield and purity in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of 3-[2-(Methylamino)ethyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
4-[2-(Methylamino)ethyl]benzonitrile Hydrochloride
- Key Difference: The ethylmethylamino group is at the para position instead of meta.
- Impact : Positional isomerism can alter electronic distribution, solubility, and receptor binding. For example, para-substituted analogs may exhibit different pharmacokinetics due to steric or electronic effects .
3-((Methylamino)methyl)benzonitrile
- Key Difference : Substitution of the ethyl chain with a methyl group directly attached to the benzene ring.
Functional Group Variations
3-(Aminomethyl)benzonitrile (CAS 10406-24-3)
- Structure: Contains an aminomethyl group (meta) instead of ethylmethylamino.
- Properties : Lower molecular weight (132.16 g/mol vs. ~198 g/mol for the target compound) and absence of hydrochloride reduce water solubility .
4-(Aminomethyl)benzonitrile Hydrochloride (CAS 15996-76-6)
Physicochemical and Pharmacological Properties
Solubility and Salt Effects
- Hydrochloride Salts: Enhance water solubility, critical for pharmaceutical formulations. For example, verapamil hydrochloride (a calcium channel blocker) is explicitly noted as water-soluble .
- Nitrile Group : Imparts polarity and reactivity, enabling participation in click chemistry or hydrolysis to carboxylic acids .
Structural Impact on Bioactivity
- Ethylaminoethyl Side Chain: Present in sumatriptan-related compounds (), this group is associated with serotonin receptor modulation. The meta substitution in 3-[2-(methylamino)ethyl]benzonitrile hydrochloride may confer distinct receptor selectivity compared to para analogs .
Data Table: Key Compounds Compared
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Features |
|---|---|---|---|---|---|
| 3-[2-(Methylamino)ethyl]benzonitrile HCl | Not Provided | C10H12N2·HCl | ~198.65 (estimated) | Water-soluble | Meta ethylaminoethyl, nitrile, HCl |
| 4-[2-(Methylamino)ethyl]benzonitrile HCl | Not Provided | C10H12N2·HCl | ~198.65 | Water-soluble | Para ethylaminoethyl, nitrile, HCl |
| 3-(Aminomethyl)benzonitrile | 10406-24-3 | C8H8N2 | 132.16 | Limited | Meta aminomethyl, nitrile |
| 4-(Aminomethyl)benzonitrile HCl | 15996-76-6 | C8H8N2·HCl | 168.62 | Water-soluble | Para aminomethyl, nitrile, HCl |
| Verapamil Hydrochloride | 152-11-4 | C27H38N2O4·HCl | 491.06 | Water-soluble | Calcium channel blocker |
Biological Activity
3-[2-(Methylamino)ethyl]benzonitrile hydrochloride, with the chemical formula C12H16ClN2, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in various fields, including pharmacology and biochemistry.
Chemical Structure and Synthesis
The compound is synthesized through a reaction involving 3-bromobenzonitrile and N-methyl-1,2-ethanediamine. The reaction typically occurs in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF), followed by treatment with hydrochloric acid to form the hydrochloride salt.
This compound exhibits its biological effects primarily through interactions with specific molecular targets such as receptors and enzymes. The methylaminoethyl group enhances its binding affinity to various biological molecules, which can lead to modulation of their activity. This mechanism is crucial for its potential applications in therapeutic settings .
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies show that it can induce apoptosis in cancer cell lines, particularly those overexpressing certain receptors associated with tumor growth. The mechanism appears to involve the modulation of signaling pathways that regulate cell proliferation and survival .
Case Studies
- Anticancer Efficacy : A study conducted on prostate cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The compound was found to downregulate androgen receptor signaling pathways, which are often implicated in prostate cancer progression .
- Antimicrobial Activity : In another study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential utility as a novel antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-[2-(Amino)ethyl]benzonitrile hydrochloride | Lacks methyl group | Limited antimicrobial activity |
| 3-[2-(Dimethylamino)ethyl]benzonitrile hydrochloride | Dimethyl substitution | Enhanced receptor binding |
| 3-[2-(Ethylamino)ethyl]benzonitrile hydrochloride | Ethyl group instead of methyl | Moderate anticancer effects |
The unique methylaminoethyl group in this compound imparts distinct biological activities compared to its analogs, enhancing its potential therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-[2-(Methylamino)ethyl]benzonitrile hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via reductive alkylation of 3-cyanobenzyl chloride with methylamine, followed by hydrochloric acid salt formation. Key parameters include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution efficiency .
- Catalysts : Palladium-based catalysts (e.g., Pd/C) under hydrogen atmosphere for reductive amination steps .
- Purification : Recrystallization from ethanol/water mixtures to achieve >98% purity, confirmed by HPLC .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Techniques :
- NMR spectroscopy : H and C NMR to confirm the benzonitrile core, methylaminoethyl side chain, and hydrochloride salt formation (e.g., δ ~2.5 ppm for methylamino protons) .
- HPLC : Use a C18 column with UV detection at 254 nm; retention time compared to reference standards .
- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 205.1 for the free base) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the nitrile group .
- Handling : Use gloves and eye protection; avoid exposure to moisture or strong bases to prevent decomposition .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Approach :
- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 for calcium channel studies) and buffer conditions .
- Impurity profiling : Quantify by-products (e.g., dimerization products) via LC-MS to rule out confounding effects .
- Enantiomeric purity : Use chiral HPLC to verify stereochemical consistency, as impurities in racemic mixtures may skew activity data .
Q. What mechanistic studies are recommended to elucidate its interaction with calcium channels?
- Methods :
- Patch-clamp electrophysiology : Measure calcium current inhibition in cardiac myocytes or transfected HEK cells, using verapamil hydrochloride as a positive control .
- Molecular docking : Perform in silico modeling against L-type calcium channel α1 subunits (e.g., Cav1.2) to identify binding motifs .
- Metabolic labeling : Use Ca flux assays to quantify channel blockade efficacy under varying pH and temperature .
Q. What strategies can predict the metabolite profile of this compound in hepatic systems?
- Workflow :
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-HRMS to identify phase I metabolites (e.g., N-demethylation or benzonitrile hydrolysis) .
- Computational tools : Apply ADMET Predictor™ or SwissADME to simulate cytochrome P450 interactions and prioritize metabolites for validation .
Q. How can researchers optimize formulation for in vivo pharmacokinetic studies?
- Design :
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to improve aqueous solubility .
- Dosing routes : Compare intravenous (IV) vs. oral administration in rodent models, with plasma sampling for LC-MS/MS quantification .
- Toxicokinetics : Monitor organ-specific accumulation via tissue homogenization and mass spectrometry .
Methodological Notes
- Contradiction Resolution : Discrepancies in biological data may arise from variations in cell membrane permeability or assay endpoints. Cross-validate findings using orthogonal methods (e.g., fluorescence-based calcium imaging vs. electrophysiology) .
- Advanced Characterization : For crystallographic studies, grow single crystals in methanol/ether mixtures and analyze via X-ray diffraction to resolve stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
